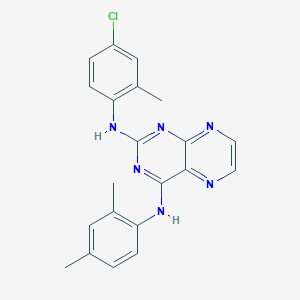![molecular formula C17H20N2OS B15150987 2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the 1,3,4-thiadiazole ring in its structure adds to its chemical diversity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL typically involves a multi-step process. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the 1,3,4-thiadiazole ring, which is then further reacted with various reagents to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been reported to be effective . This method offers advantages such as high yield, mild reaction conditions, and eco-friendliness.
Análisis De Reacciones Químicas
Types of Reactions
2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . Reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts such as phosphorus oxychloride (POCl3).
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro-1,3,4-thiadiazolines: These compounds share a similar spiro linkage and thiadiazole ring but differ in their substituents.
Spiroheterocycles: These compounds contain a spiro linkage with various heterocyclic rings, including thiadiazole.
Uniqueness
What sets 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL apart is its unique combination of a spiro linkage with a tricyclic structure and a phenol group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C17H20N2OS |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-spiro[3H-1,3,4-thiadiazole-2,8'-tricyclo[5.2.1.02,6]decane]-5-ylphenol |
InChI |
InChI=1S/C17H20N2OS/c20-15-7-2-1-4-13(15)16-18-19-17(21-16)9-10-8-14(17)12-6-3-5-11(10)12/h1-2,4,7,10-12,14,19-20H,3,5-6,8-9H2 |
Clave InChI |
INHLHMFJYFWYSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2CC34NN=C(S4)C5=CC=CC=C5O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)
![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
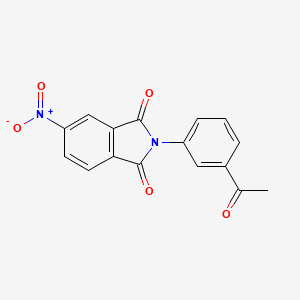
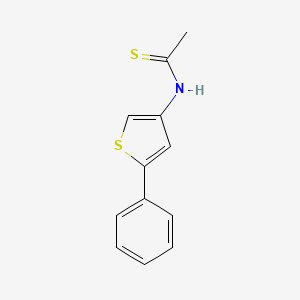
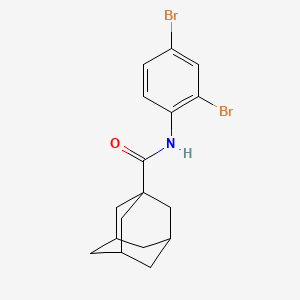

![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)
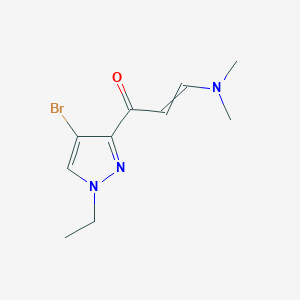

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
